ETHYL 2-(3-PIPERIDINYLIDENE)ACETATE
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Overview
Description
ETHYL 2-(3-PIPERIDINYLIDENE)ACETATE is an organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidine ring makes it a valuable scaffold in drug design and development.
Scientific Research Applications
ETHYL 2-(3-PIPERIDINYLIDENE)ACETATE has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(piperidin-3-ylidene)acetate typically involves the condensation of ethyl acetoacetate with piperidine under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-(piperidin-3-ylidene)acetate can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification of the product can be achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-(3-PIPERIDINYLIDENE)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of ethyl 2-(piperidin-3-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
ETHYL 2-(3-PIPERIDINYLIDENE)ACETATE can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the ester group and has different reactivity and applications.
Methyl 2-(piperidin-3-ylidene)acetate: A similar compound with a methyl ester group instead of an ethyl ester group, which may exhibit slightly different chemical properties.
Piperidin-3-one:
The uniqueness of ethyl 2-(piperidin-3-ylidene)acetate lies in its specific ester functionality, which can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl (2E)-2-piperidin-3-ylideneacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h6,10H,2-5,7H2,1H3/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYRQDPJLVARKM-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720997 |
Source
|
Record name | Ethyl (2E)-(piperidin-3-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1358679-89-6 |
Source
|
Record name | Ethyl (2E)-(piperidin-3-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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